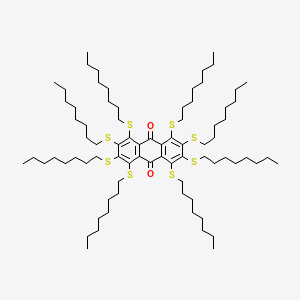
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes multiple octylsulfanyl groups attached to an anthracene-9,10-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione typically involves the introduction of octylsulfanyl groups to an anthracene-9,10-dione precursor. This can be achieved through a series of substitution reactions where octylthiol is reacted with the anthracene-9,10-dione under controlled conditions. The reaction often requires the presence of a catalyst and specific solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro form.
Substitution: The octylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the compound.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The octylsulfanyl groups can interact with biological membranes, potentially altering their properties and affecting cellular processes. The anthracene-9,10-dione core can participate in redox reactions, influencing oxidative stress and signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6,7,8-Octafluoro-9,10-anthracenedione: Similar structure but with fluorine atoms instead of octylsulfanyl groups.
Anthracene-9,10-dione: The parent compound without any substituents.
Uniqueness
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione is unique due to the presence of multiple octylsulfanyl groups, which impart distinct physical and chemical properties. These groups can enhance solubility in organic solvents and influence the compound’s reactivity and interactions with other molecules.
Propiedades
Número CAS |
94814-97-8 |
|---|---|
Fórmula molecular |
C78H136O2S8 |
Peso molecular |
1362.5 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7,8-octakis(octylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C78H136O2S8/c1-9-17-25-33-41-49-57-81-71-65-66(72(82-58-50-42-34-26-18-10-2)76(86-62-54-46-38-30-22-14-6)75(71)85-61-53-45-37-29-21-13-5)70(80)68-67(69(65)79)73(83-59-51-43-35-27-19-11-3)77(87-63-55-47-39-31-23-15-7)78(88-64-56-48-40-32-24-16-8)74(68)84-60-52-44-36-28-20-12-4/h9-64H2,1-8H3 |
Clave InChI |
QYJDDOIIBBDOBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C(=C3SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


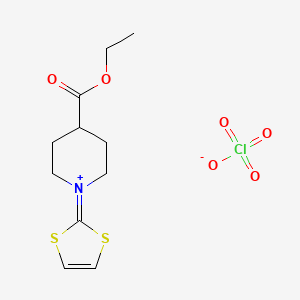
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
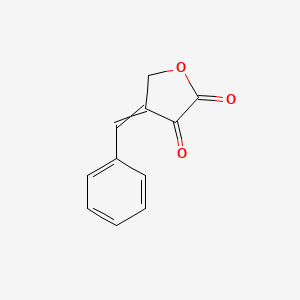
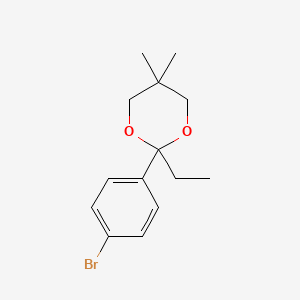
![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
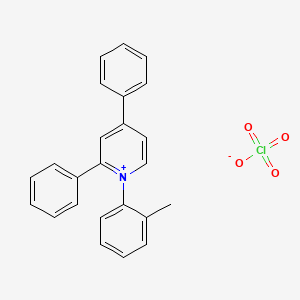
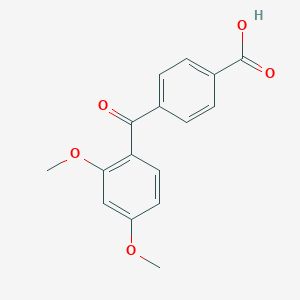
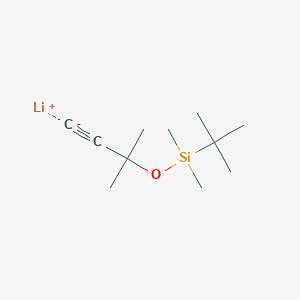
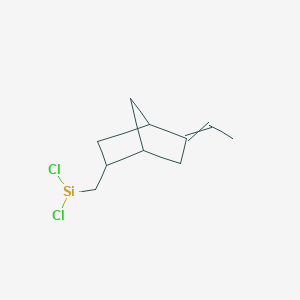
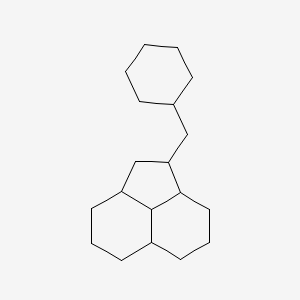

![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
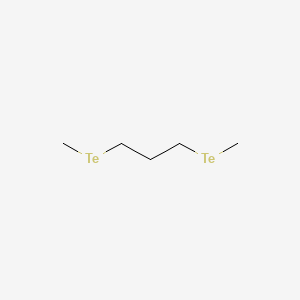
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
